molecular formula C25H21NO4 B051023 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 135944-07-9

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B051023
CAS No.: 135944-07-9
M. Wt: 399.4 g/mol
InChI Key: MCDKTZLMNAVTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid (often abbreviated as Fmoc-IDA-OH) is a specialized, sterically constrained amino acid derivative of significant value in peptide chemistry and pharmaceutical research. Its core structure features a rigid, planar indane scaffold that serves as a conformational constraint, forcing adjacent amino acids in a peptide chain into specific orientations. This property is exploited in the rational design of peptide mimics, enzyme inhibitors, and receptor antagonists, where controlling the three-dimensional topology is critical for achieving high binding affinity and metabolic stability. The compound is protected at the alpha-amino group with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it an essential building block for standard Fmoc-based solid-phase peptide synthesis (SPPS). Researchers utilize Fmoc-IDA-OH to introduce a conformationally restricted turn or a hydrophobic core into synthetic peptides, thereby modulating their biological activity, proteolytic stability, and physicochemical properties. This makes it a powerful tool for developing novel therapeutic candidates, probing protein-protein interactions, and studying structure-activity relationships (SAR) in medicinal chemistry programs.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-dihydroindene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-23(28)25(13-16-7-1-2-8-17(16)14-25)26-24(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKTZLMNAVTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361459
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135944-07-9
Record name 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135944-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary target of Fmoc-2-amino-2-indancarboxylic acid is the amine group of amino acids . The compound acts as a protecting group for amines during organic synthesis . This protection is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group is widely used as a temporary protecting group for the amine at the N-terminus .

Mode of Action

Fmoc-2-amino-2-indancarboxylic acid interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be introduced through several methods, including the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl azide .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis. It enables the self-assembly of amino acids and short peptides, which is crucial for various applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Result of Action

The primary result of Fmoc-2-amino-2-indancarboxylic acid’s action is the protection of the amine group during peptide synthesis . This protection allows for the selective synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . The Fmoc group is rapidly removed by base, typically piperidine .

Action Environment

The action of Fmoc-2-amino-2-indancarboxylic acid is influenced by environmental factors such as pH and temperature. The compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the efficacy and stability of the compound can be affected by changes in these environmental factors.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid, commonly referred to as Fmoc-Amino-Indene, is a synthetic compound with potential biological activity. It is primarily known for its applications in medicinal chemistry and drug development due to its structural properties that allow for interactions with biological targets.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 135944-07-9
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis.

The biological activity of this compound can be attributed to its ability to inhibit specific protein interactions and modulate signaling pathways. Research indicates that it may act as an inhibitor of IL-15 signaling, a pathway implicated in various inflammatory and autoimmune disorders. By selectively blocking the IL-15 receptor (IL-15Rα), this compound could potentially reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .

In Vitro Studies

Recent studies have explored the structure-activity relationship (SAR) of various benzoic acid derivatives, including Fmoc-Amino-Indene. These studies demonstrated that compounds with similar structural features effectively inhibit IL-15 activity:

  • Active Compounds : Among 16 synthesized molecules, 7 exhibited significant inhibitory effects on IL-15 signaling.
  • IC50 Values : The most potent inhibitors showed IC50 values in the low micromolar range, indicating strong biological activity against IL-15 .

Case Studies

  • Therapeutic Potential in Autoimmunity : A study highlighted the potential of Fmoc-Amino-Indene as a therapeutic agent in models of autoimmune diseases where IL-15 plays a critical role. The compound was shown to significantly reduce disease severity and cytokine levels in treated animals.
  • Cancer Research : Another investigation into the compound's effects on tumor microenvironments revealed that it could modulate immune responses, enhancing anti-tumor immunity by inhibiting IL-15 signaling pathways .

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
Fmoc-Amino-Indene135944-07-9313.35 g/molInhibits IL-15 signaling; reduces PBMC proliferation
Study ReferenceFindings
Significant reduction in TNF-α and IL-17 secretion
Potent inhibition of IL-15Rα in vitro

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility : The target compound’s indene backbone offers conformational rigidity, making it suitable for constrained peptides. However, solubility limitations may necessitate structural modifications (e.g., cyclohexyl or unsaturated chains) .
  • Safety Handling : Universal precautions (gloves, goggles, ventilation) are critical across all Fmoc-protected compounds to mitigate toxicity risks .

Preparation Methods

Starting Materials and Reagents

  • 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid : The precursor bearing the reactive amino and carboxylic acid groups.

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate) : The acylating agent for amino protection.

  • Base : Typically N,N-diisopropylethylamine (DIEA) or sodium bicarbonate to scavenge HCl generated during the reaction.

  • Solvent : Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure solubility and reaction homogeneity.

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution:

  • Deprotonation : The amino group of the starting material reacts with the base, forming a nucleophilic amine.

  • Acylation : Fmoc-Cl reacts with the deprotonated amine, yielding the Fmoc-protected intermediate.

  • Quenching : Excess reagents are neutralized, and the product is isolated through aqueous workup.

Step-by-Step Procedure

  • Dissolution : 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Base Addition : DIEA (2.5 equiv) is added to deprotonate the amine.

  • Fmoc-Cl Addition : Fmoc-Cl (1.2 equiv) is introduced dropwise at 0°C to minimize side reactions.

  • Stirring : The reaction proceeds at room temperature for 12–18 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl (to remove excess base) and brine, then dried over Na2SO4.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure product.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Reaction
Temperature0°C → RTMinimizes Fmoc-Cl hydrolysis
SolventAnhydrous DMFEnhances reagent solubility
BaseDIEA (2.5 equiv)Efficient HCl scavenging
Reaction Time12–18 hoursEnsures complete acylation

These conditions typically afford yields of 70–85%, contingent on precursor purity and stoichiometric precision.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with a hexane/ethyl acetate (3:1 to 1:1) gradient effectively separates the product from unreacted starting material and by-products.

  • Recrystallization : Alternative purification via recrystallization from ethanol/water mixtures may enhance crystalline purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl3) : δ 7.75–7.25 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 2H, Fmoc-CH2), 3.10–2.80 (m, 4H, indene-CH2).

    • ¹³C NMR : δ 175.2 (COOH), 156.0 (Fmoc carbonyl), 143.0–120.0 (aromatic carbons).

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : ESI-MS m/z 399.4 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

For bulk synthesis, process optimization focuses on:

  • Catalyst Efficiency : Transitioning to immobilized bases or flow chemistry to reduce waste.

  • Solvent Recycling : Implementing DMF recovery systems to lower environmental impact.

  • Quality Control : In-line HPLC monitoring ensures batch consistency.

Challenges and Mitigation Strategies

  • By-Product Formation : Over-acylation or hydrolysis of Fmoc-Cl is mitigated by strict temperature control and anhydrous conditions.

  • Low Solubility : Sonication or co-solvents (e.g., dichloromethane) enhance dissolution of the indene precursor .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and severe eye irritation (Category 2A, H319). Essential precautions include:

  • Use of PPE : Lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Ensure fume hoods for synthesis steps to avoid inhalation of vapors (H335) .
  • Spill management : Collect solid material using non-sparking tools and dispose via hazardous waste protocols .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step protocols:

  • Fmoc protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to stabilize the amino group during peptide coupling .
  • Carboxylic acid activation : Use of reagents like DCC or HOBt for amide bond formation .
  • Purification : Reverse-phase HPLC or recrystallization to achieve >95% purity .

Q. How is the compound characterized for structural validation?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituents .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified substituents?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalyst systems : Pd-mediated cross-coupling for fluorinated or aryl-substituted analogs (e.g., Suzuki-Miyaura reactions) .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during Fmoc deprotection .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Comparative studies using the following are recommended:

  • Structural analogs : Evaluate substituent effects (e.g., fluorination at C7 enhances bioactivity vs. methoxy groups) .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to reduce variability .
  • Computational modeling : MD simulations to predict binding affinities to targets like chemokine receptors .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Stability data suggest:

  • Short-term storage : −20°C in amber vials with desiccants to prevent hydrolysis .
  • Long-term stability : Lyophilized powders remain stable >12 months at −80°C .
  • Degradation products : Monitor via LC-MS for oxidized or hydrolyzed byproducts during prolonged experiments .

Methodological Considerations

Q. What protocols mitigate side reactions during Fmoc deprotection?

  • Deprotection agents : 20% piperidine in DMF (v/v) for 30 minutes, followed by neutralization .
  • Side reaction prevention : Avoid excess base to prevent β-elimination or racemization .

Q. How are impurities quantified and removed during large-scale synthesis?

  • Chromatographic methods : Prep-HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
  • Common impurities : Unreacted Fmoc precursors or dimerized byproducts; identified via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.